{1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol typically involves the reaction of 3-bromobenzyl chloride with piperidine under basic conditions to form the intermediate {1-[(3-Bromophenyl)methyl]piperidine}. This intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield the final product .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications . The use of catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: {1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol is used as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors .
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases .
Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of {1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator of these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
- {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanol
- {1-[(3-Fluorophenyl)methyl]piperidin-2-yl}methanol
- {1-[(3-Methylphenyl)methyl]piperidin-2-yl}methanol
Uniqueness: {1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets compared to its analogs with different substituents .
Properties
Molecular Formula |
C13H18BrNO |
---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
[1-[(3-bromophenyl)methyl]piperidin-2-yl]methanol |
InChI |
InChI=1S/C13H18BrNO/c14-12-5-3-4-11(8-12)9-15-7-2-1-6-13(15)10-16/h3-5,8,13,16H,1-2,6-7,9-10H2 |
InChI Key |
AELLBSUNXAOZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.